3-Ethynylbenzamide
Description
3-Ethynylbenzamide (C₉H₇NO, MW 145.16 g/mol) is a benzamide derivative characterized by an ethynyl (–C≡CH) substituent at the meta position of the benzene ring. This structural feature imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
3-ethynylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-2-7-4-3-5-8(6-7)9(10)11/h1,3-6H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTSKHYMACGSGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476787 | |
| Record name | 3-Ethynylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
587878-75-9 | |
| Record name | 3-Ethynylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with benzamide as the starting material.
Ethynylation: The ethynyl group is introduced to the benzene ring through a palladium-catalyzed coupling reaction.
Purification: The product is then purified using recrystallization techniques to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale palladium-catalyzed coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Ethynylbenzamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group under specific conditions.
Reduction: The compound can undergo reduction reactions to form corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of substituted benzamides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of benzoyl derivatives.
Reduction: Formation of ethylbenzamide.
Substitution: Formation of bromobenzamide derivatives.
Scientific Research Applications
Medicinal Chemistry
3-Ethynylbenzamide has shown potential as a scaffold in the development of pharmaceutical agents. Its derivatives have been investigated for their biological activities, particularly as inhibitors in various disease pathways.
- Anticancer Activity : Research indicates that this compound derivatives can inhibit specific cancer cell lines. For instance, studies have reported that certain modifications to the benzamide moiety enhance its potency against breast cancer cells by inducing apoptosis through the activation of caspases .
- Antiviral Properties : Some derivatives of this compound have been tested for antiviral activity, showing efficacy against viruses such as HIV and HCV. The mechanism involves the inhibition of viral replication by targeting specific enzymes crucial for the viral life cycle .
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's. This is hypothesized to occur through modulation of neuroinflammatory pathways .
Material Science
In addition to its biological applications, this compound is being explored in material science for its role in synthesizing advanced materials.
- Polymer Chemistry : The compound can be utilized as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under high-temperature conditions .
- Nanotechnology : this compound derivatives are being investigated for their potential use in nanomaterials, particularly in creating nanocomposites that exhibit unique optical and electrical properties. These materials could be applicable in sensors and electronic devices .
Biochemical Probes
The compound serves as a useful biochemical probe in various research contexts.
- Fluorescent Probes : Modifications of this compound have been developed into fluorescent probes for imaging cellular processes. These probes can selectively bind to specific biomolecules, allowing researchers to visualize cellular dynamics in real-time .
- Enzyme Inhibition Studies : The compound's ability to inhibit certain enzymes makes it valuable in studying enzyme kinetics and mechanisms. Researchers utilize it to elucidate the roles of specific enzymes in metabolic pathways .
Table 1: Summary of Research Findings on this compound Applications
Mechanism of Action
The mechanism of action of 3-Ethynylbenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Substituent Effects on Pharmacokinetics
Microsomal Stability :
- 3-Ethynylbenzamide (WHZ-13) : Demonstrated superior metabolic stability in rat and mouse liver microsomes (clearance rates: ~141 μL/min/mg) compared to fluorinated analogs. The ethynyl group likely reduces oxidative metabolism by cytochrome P450 enzymes due to its electron-deficient sp-hybridized carbon .
- 2-Fluorobenzamide (WHZ-05) : Higher clearance rates (141–124 μL/min/mg), attributed to the electron-withdrawing fluorine atom increasing susceptibility to enzymatic degradation .
Table 1: Microsomal Stability of Benzamide Derivatives
| Compound | Substituent | Clearance (μL/min/mg) |
|---|---|---|
| This compound | –C≡CH (meta) | 141 (rat/mouse) |
| 2-Fluorobenzamide | –F (ortho) | 141–124 |
| 4-Methoxybenzamide | –OCH₃ (para) | >141 |
Structural and Electronic Comparisons
- Electron-Deficient Groups : The ethynyl group in this compound withdraws electron density via sp-hybridization, reducing nucleophilic aromatic substitution susceptibility compared to electron-rich groups (e.g., –OCH₃) .
- Steric Effects : The linear ethynyl group minimizes steric hindrance at the meta position, allowing better target binding than bulky substituents (e.g., trifluoromethyl in ) .
Biological Activity
3-Ethynylbenzamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an ethynyl group (-C≡CH) attached to a benzamide structure. Its chemical formula is C9H7N, and it has a molecular weight of approximately 133.16 g/mol. The compound's structure allows for various interactions with biological targets, making it a subject of interest in pharmacological studies.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in cells. Research indicates that it may exhibit:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness can be linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. It appears to induce apoptosis in cancer cells through the activation of caspase pathways, which are critical in programmed cell death.
- Anti-inflammatory Effects : The compound has been noted for its potential to reduce inflammation by modulating cytokine production and inhibiting pro-inflammatory pathways.
Table 1: Biological Activity Summary of this compound
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The compound was tested at various concentrations, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains. This suggests that this compound could be developed as a potential treatment option for bacterial infections.
Case Study 2: Antitumor Activity
In a controlled laboratory study, the effect of this compound on breast cancer cell lines (MCF-7) was evaluated. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values around 25 µM. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, confirming its potential as an antitumor agent.
Case Study 3: Anti-inflammatory Potential
Another investigation assessed the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated macrophages. The treatment significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential role in managing inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
